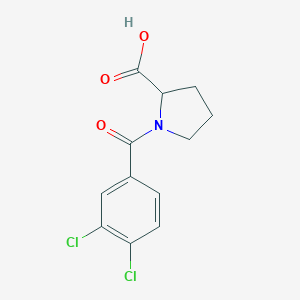![molecular formula C22H26Cl2N4O3 B187933 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea CAS No. 5138-61-4](/img/structure/B187933.png)
3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as TAK-659 and has been found to have potential applications in the field of cancer research.
作用機序
The mechanism of action of 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea involves the inhibition of Bruton's tyrosine kinase (BTK). BTK is a protein that plays a key role in the development and activation of B-cells. By inhibiting BTK, 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea can prevent the growth and proliferation of B-cell malignancies.
生化学的および生理学的効果
The biochemical and physiological effects of 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea have been studied in preclinical models. These studies have found that the compound is well-tolerated and has a favorable pharmacokinetic profile. Additionally, the compound has been found to have a potent inhibitory effect on BTK, which is the target of the compound.
実験室実験の利点と制限
The advantages of using 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea in lab experiments include its potency and selectivity for BTK. Additionally, the compound has been found to be well-tolerated and has a favorable pharmacokinetic profile. However, there are also limitations to using this compound in lab experiments. For example, the compound may have limited efficacy in certain types of cancer or in certain patient populations.
将来の方向性
There are several future directions for research on 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea. One potential direction is to investigate the compound's efficacy in combination with other cancer therapies. Another potential direction is to investigate the compound's efficacy in different types of cancer or in different patient populations. Additionally, further research is needed to understand the long-term safety and efficacy of this compound.
合成法
The synthesis method for 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea involves several steps. The first step involves the reaction of 3-chlorophenyl isocyanate with 2-methylpropylamine to form 3-(3-chlorophenyl)-1-(2-methylpropyl)urea. The second step involves the reaction of this intermediate with 3-(3-chlorophenyl)-5,5-dimethyl-2-oxoimidazolidin-4-ylidene acetic acid to form the final product.
科学的研究の応用
3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea has been studied for its potential use in cancer research. Specifically, it has been found to have potential applications in the treatment of B-cell malignancies. B-cell malignancies are a type of cancer that affects the immune system.
特性
CAS番号 |
5138-61-4 |
|---|---|
製品名 |
3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea |
分子式 |
C22H26Cl2N4O3 |
分子量 |
465.4 g/mol |
IUPAC名 |
3-(3-chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea |
InChI |
InChI=1S/C22H26Cl2N4O3/c1-14(2)13-26-21(30)27(18-10-6-8-16(24)12-18)19(22(26,3)4)28(31)20(29)25-17-9-5-7-15(23)11-17/h5-12,14,19,31H,13H2,1-4H3,(H,25,29) |
InChIキー |
CHXMUGWFJLEVNU-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C(=O)N(C(C1(C)C)N(C(=O)NC2=CC(=CC=C2)Cl)O)C3=CC(=CC=C3)Cl |
正規SMILES |
CC(C)CN1C(=O)N(C(C1(C)C)N(C(=O)NC2=CC(=CC=C2)Cl)O)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



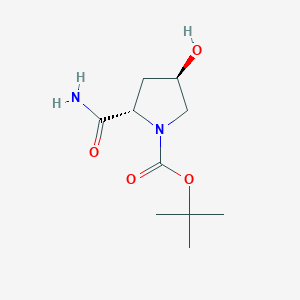
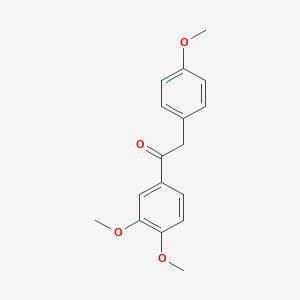
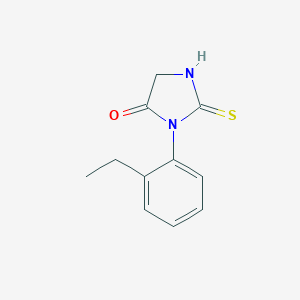
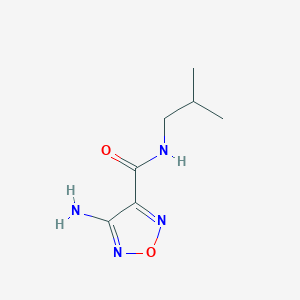

![3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B187861.png)
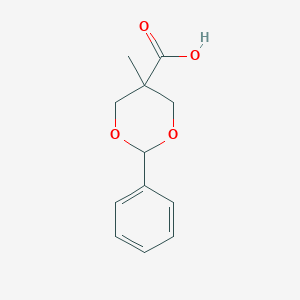


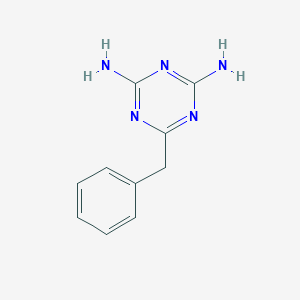
![N-[3-(benzoylamino)propyl]benzamide](/img/structure/B187870.png)
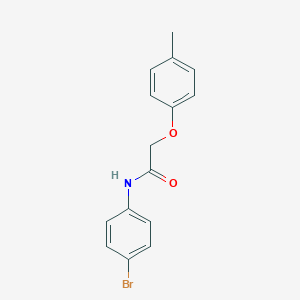
![2-(Benzo[b]thiophen-3-yl)ethanamine](/img/structure/B187872.png)
